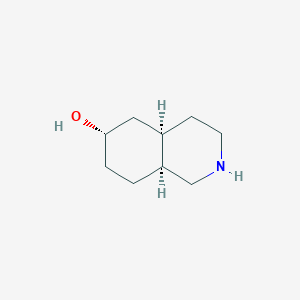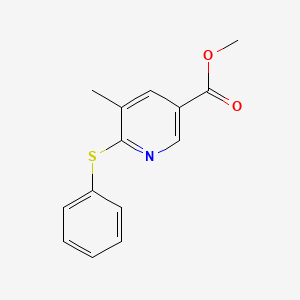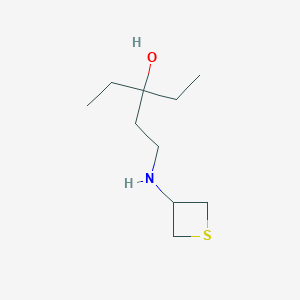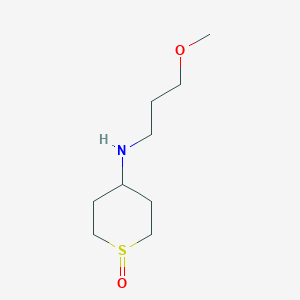
4-((3-Methoxypropyl)amino)tetrahydro-2H-thiopyran 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Methoxypropyl)amino)tetrahydro-2H-thiopyran1-oxide is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol It is characterized by the presence of a thiopyran ring, an amino group, and a methoxypropyl substituent
Preparation Methods
The synthesis of 4-((3-Methoxypropyl)amino)tetrahydro-2H-thiopyran1-oxide typically involves the reaction of tetrahydrothiopyran with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
4-((3-Methoxypropyl)amino)tetrahydro-2H-thiopyran1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((3-Methoxypropyl)amino)tetrahydro-2H-thiopyran1-oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4-((3-Methoxypropyl)amino)tetrahydro-2H-thiopyran1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-((3-Methoxypropyl)amino)tetrahydro-2H-thiopyran1-oxide can be compared with other similar compounds such as:
N-(3-methoxypropyl)tetrahydro-2H-thiopyran-4-amine: This compound shares a similar thiopyran ring structure but differs in the position and nature of the substituents.
Tetrahydrothiopyran derivatives: Various derivatives of tetrahydrothiopyran exhibit different chemical and biological properties based on their substituents and functional groups.
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-1-oxothian-4-amine |
InChI |
InChI=1S/C9H19NO2S/c1-12-6-2-5-10-9-3-7-13(11)8-4-9/h9-10H,2-8H2,1H3 |
InChI Key |
GMUCXSWFHKNEEL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1CCS(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13021304.png)
![5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13021306.png)
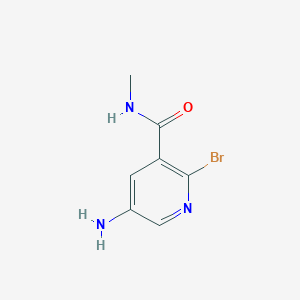
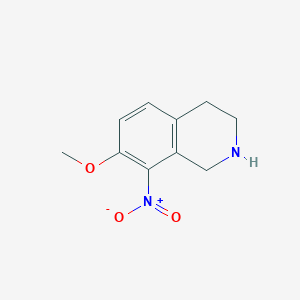
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13021333.png)
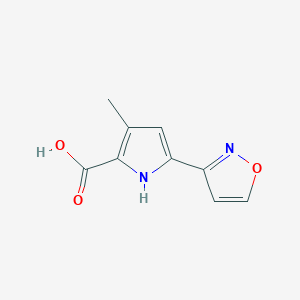


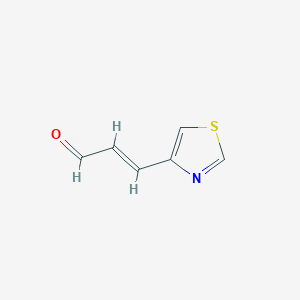
![Thieno[2,3-b]pyridin-3-ol](/img/structure/B13021349.png)
